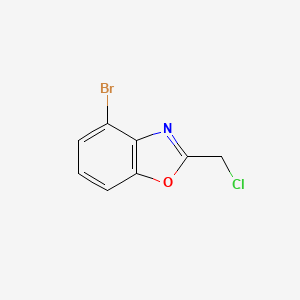

4-Bromo-2-(chloromethyl)-1,3-benzoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-(chloromethyl)-1,3-benzoxazole is a useful research compound. Its molecular formula is C8H5BrClNO and its molecular weight is 246.49 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-Bromo-2-(chloromethyl)-1,3-benzoxazole

The synthesis typically involves:

- Bromination : Benzoxazole is treated with bromine in the presence of a catalyst to introduce the bromine atom.

- Chloromethylation : The brominated compound is then reacted with formaldehyde and hydrochloric acid to add the chloromethyl group.

These steps can be optimized for yield and purity using various solvents and reaction conditions.

Medicinal Chemistry

This compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies have shown that benzoxazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 4-bromo derivatives have demonstrated activity against various pathogens such as Escherichia coli and Candida albicans .

- Anticancer Properties : Research indicates that benzoxazole derivatives can inhibit cancer cell proliferation. For example, certain synthesized analogues displayed IC50 values comparable to standard anticancer drugs like 5-fluorouracil .

Organic Synthesis

The chloromethyl group in this compound serves as a versatile building block for further chemical modifications:

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups .

- Linker Molecule : Its structure makes it suitable as a linker in bioconjugation reactions, potentially enhancing the stability and functionality of biomolecules .

Material Science

The unique properties of this compound suggest applications in developing advanced materials:

- Flame Retardants : The presence of halogen atoms enhances the flame-retardant properties of polymers when incorporated into their structure .

- Functional Polymers : Its reactivity allows for the design of polymers with specific functionalities tailored for applications in electronics or coatings .

Case Study 1: Antimicrobial Activity Evaluation

A series of benzoxazole derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with similar structures to 4-bromo derivatives exhibited MIC values comparable to established antibiotics .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound A | 1.14 | Bacillus subtilis |

| Compound B | 2.40 | E. coli |

| Compound C | 35.6 | Human colorectal carcinoma |

Case Study 2: Anticancer Activity Assessment

In vitro studies on human colorectal carcinoma cell lines showed that specific benzoxazole derivatives had promising anticancer activity, with IC50 values indicating efficacy similar to conventional treatments .

| Compound | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|

| Compound D | 24.5 | 5-Fluorouracil | 29.2 |

| Compound E | 39.9 | - | - |

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH<sub>2</sub>Cl) group undergoes SN2 reactions with nucleophiles such as amines, thiols, or alkoxides. This reactivity is leveraged to synthesize substituted benzoxazole derivatives.

Example Reaction: Amine Substitution

Conditions :

-

4-Bromo-2-(chloromethyl)-1,3-benzoxazole (1 equiv), 4-bromobenzylamine (2 equiv), Et<sub>3</sub>N (2 equiv) in toluene at reflux (18 h) .

Product : N-(4-Bromobenzyl)benzo[d]oxazol-2-amine (22 ) .

Key Data : -

Yield: Not explicitly reported, purified via column chromatography (Hex/EtOAc).

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.48 (t, J = 6.1 Hz, 1H, NH), 4.50 (d, J = 6.0 Hz, 2H, CH<sub>2</sub>) .

General Reagents and Conditions

| Nucleophile | Reagents/Solvents | Conditions | Major Product |

|---|---|---|---|

| Amines | Et<sub>3</sub>N, DMF | Reflux, 12–24 h | 2-Aminomethylbenzoxazole derivatives |

| Thiols | K<sub>2</sub>CO<sub>3</sub>, DMSO | 80°C, 6–8 h | Thioether-linked benzoxazoles |

| Alkoxides | NaOR, THF | Room temperature, 2–4 h | Alkoxy-substituted derivatives |

Suzuki-Miyaura Cross-Coupling at the Bromine Position

The bromine atom participates in Pd-catalyzed cross-coupling with boronic acids, enabling aryl/heteroaryl group introduction.

Example Reaction: Suzuki Coupling

Conditions :

-

5-Bromo-2-methylbenzoxazole (1 equiv), 5-formyl-2-methoxybenzeneboronic acid (1.2 equiv), Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> in ethanol/toluene at reflux (20 h) .

Product : 5-(2-Methoxy-5-formylphenyl)-2-methylbenzoxazole.

Key Data : -

Yield: ~80% after column chromatography (Hex/EtOAc).

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 9.9 (s, 1H, CHO), 7.8–7.85 (m, 2H, Ar-H) .

Reduction of Bromine

Conditions :

-

Hydrogenation with H<sub>2</sub>/Pd-C in ethanol at 25°C .

Product : De-brominated 2-(chloromethyl)benzoxazole (caution: may lead to debromination side reactions).

Oxidation of Chloromethyl Group

Conditions :

-

KMnO<sub>4</sub> in acidic conditions (H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O) at 60°C.

Product : 2-(Carboxymethyl)-4-bromo-1,3-benzoxazole.

Cyclization and Heterocycle Formation

The chloromethyl group facilitates intramolecular cyclization with adjacent nucleophiles.

Example: Formation of Fused Heterocycles

Conditions :

-

Reaction with thiourea in DMF at 120°C (4 h).

Product : Thiazolo[4,5-f]benzoxazole derivatives.

Key Data : -

Mechanism: SN2 displacement of Cl followed by cyclocondensation.

Alkylation Reactions

The chloromethyl group acts as an alkylating agent in nucleophilic environments.

Example: Benzimidazole Alkylation

Conditions :

-

2-(Chloromethyl)-6-methoxybenzoxazole (1 equiv), benzimidazole (1.2 equiv), K<sub>2</sub>CO<sub>3</sub> in DMF at 80°C (6 h).

Product : 1-(1′,3′-Benzoxazole-2′-methyl)benzimidazole.

Boronate Ester Formation

Conditions :

Eigenschaften

CAS-Nummer |

944903-32-6 |

|---|---|

Molekularformel |

C8H5BrClNO |

Molekulargewicht |

246.49 g/mol |

IUPAC-Name |

4-bromo-2-(chloromethyl)-1,3-benzoxazole |

InChI |

InChI=1S/C8H5BrClNO/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H,4H2 |

InChI-Schlüssel |

BCXXWXHREXGWTK-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)Br)N=C(O2)CCl |

Kanonische SMILES |

C1=CC2=C(C(=C1)Br)N=C(O2)CCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.